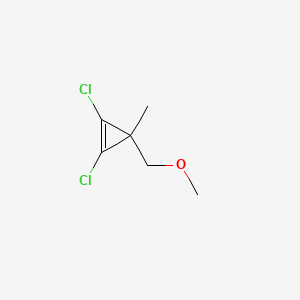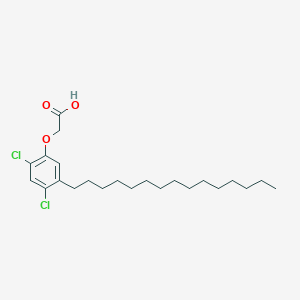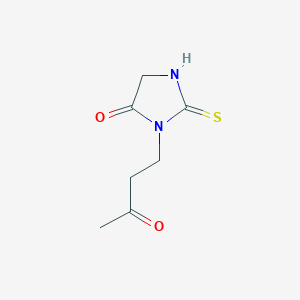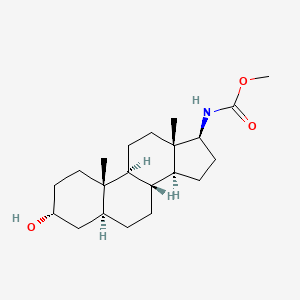
N-(2-Hydroxyethyl)-N,N-dimethylhexadecan-7-aminium bromide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-Hydroxyethyl)-N,N-dimethylhexadecan-7-aminium bromide is a quaternary ammonium compound. It is known for its surfactant properties, which make it useful in various industrial and scientific applications. This compound is characterized by its long hydrophobic tail and a hydrophilic head, which allows it to reduce surface tension in aqueous solutions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-Hydroxyethyl)-N,N-dimethylhexadecan-7-aminium bromide typically involves the reaction of hexadecyl bromide with N,N-dimethylethanolamine. The reaction is carried out in an organic solvent such as ethanol or methanol under reflux conditions. The product is then purified by recrystallization or column chromatography.
Industrial Production Methods
In industrial settings, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions and yields a higher purity product. The use of automated systems also reduces the risk of human error and increases efficiency.
Chemical Reactions Analysis
Types of Reactions
N-(2-Hydroxyethyl)-N,N-dimethylhexadecan-7-aminium bromide undergoes several types of chemical reactions, including:
Substitution Reactions: The bromide ion can be substituted with other anions such as chloride or sulfate.
Oxidation Reactions: The compound can be oxidized to form various oxides.
Reduction Reactions: Reduction can lead to the formation of amines and alcohols.
Common Reagents and Conditions
Substitution: Common reagents include sodium chloride or sodium sulfate, and the reactions are typically carried out in aqueous solutions.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate are used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.
Major Products
Substitution: The major products are the corresponding quaternary ammonium salts.
Oxidation: Oxidation products include various oxides and hydroxides.
Reduction: Reduction products include secondary amines and alcohols.
Scientific Research Applications
N-(2-Hydroxyethyl)-N,N-dimethylhexadecan-7-aminium bromide has a wide range of applications in scientific research:
Chemistry: Used as a surfactant in various chemical reactions to enhance solubility and reaction rates.
Biology: Employed in cell culture media to improve cell membrane permeability.
Medicine: Investigated for its potential use in drug delivery systems due to its ability to form micelles.
Industry: Utilized in the formulation of detergents, emulsifiers, and antistatic agents.
Mechanism of Action
The mechanism of action of N-(2-Hydroxyethyl)-N,N-dimethylhexadecan-7-aminium bromide primarily involves its surfactant properties. The compound reduces surface tension by aligning at the interface of aqueous and non-aqueous phases. This alignment disrupts the hydrogen bonding network of water, leading to increased solubility of hydrophobic substances. The molecular targets include cell membranes and proteins, where it can alter membrane permeability and protein conformation.
Comparison with Similar Compounds
Similar Compounds
- N-(2-Hydroxyethyl)-N,N-dimethylcyclohexanaminium bromide
- N-(2-Hydroxyethyl)-N,N-dimethylhexadecylammonium bromide
Uniqueness
N-(2-Hydroxyethyl)-N,N-dimethylhexadecan-7-aminium bromide is unique due to its specific hydrophobic tail length, which provides optimal surfactant properties for various applications. Its ability to form stable micelles makes it particularly useful in drug delivery and industrial formulations.
Properties
CAS No. |
112218-54-9 |
|---|---|
Molecular Formula |
C20H44BrNO |
Molecular Weight |
394.5 g/mol |
IUPAC Name |
hexadecan-7-yl-(2-hydroxyethyl)-dimethylazanium;bromide |
InChI |
InChI=1S/C20H44NO.BrH/c1-5-7-9-11-12-13-15-17-20(16-14-10-8-6-2)21(3,4)18-19-22;/h20,22H,5-19H2,1-4H3;1H/q+1;/p-1 |
InChI Key |
VXXVNLQGADUKRS-UHFFFAOYSA-M |
Canonical SMILES |
CCCCCCCCCC(CCCCCC)[N+](C)(C)CCO.[Br-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Pentanoic acid, 4-methyl-2-[2-oxo-2-[(phenylmethoxy)amino]ethyl]-](/img/structure/B14301239.png)
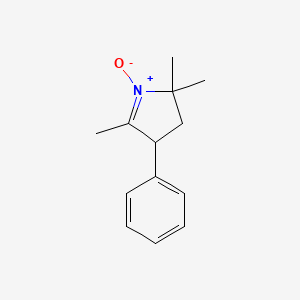
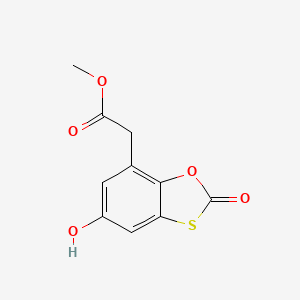
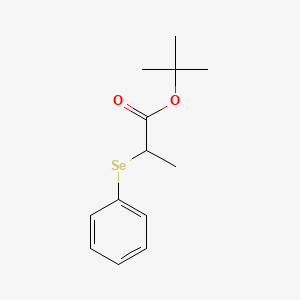
![2-{[2-(4-Methoxyphenyl)ethyl]carbamoyl}-1,3-phenylene diacetate](/img/structure/B14301252.png)
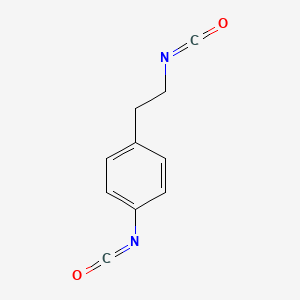
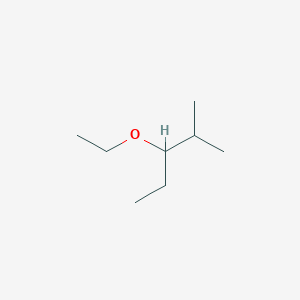
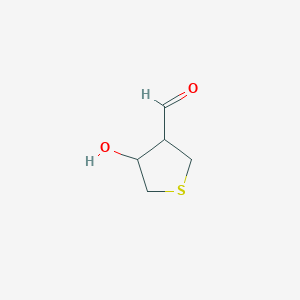
![N~1~-[1-(6-Chloropyridin-3-yl)ethyl]ethane-1,2-diamine](/img/structure/B14301270.png)
